Methyl 6-chloroquinazoline-4-carboxylate Methyl 6-chloroquinazoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15954232
InChI: InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol

Methyl 6-chloroquinazoline-4-carboxylate

CAS No.:

Cat. No.: VC15954232

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloroquinazoline-4-carboxylate -

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
IUPAC Name methyl 6-chloroquinazoline-4-carboxylate
Standard InChI InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3
Standard InChI Key KKIKEFIKYBPUMW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl

Chemical Identity and Physicochemical Properties

Structural Characteristics

Methyl 6-chloroquinazoline-4-carboxylate features a bicyclic quinazoline core with a chlorine atom at position 6 and a methyl ester group at position 4. The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilic reactivity . X-ray crystallography of analogous quinazolines confirms a nearly planar geometry, with bond lengths and angles consistent with delocalized electron density across the ring .

Physicochemical Data

Key properties include a density of 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3, a boiling point of 355.5±22.0C355.5 \pm 22.0^\circ \text{C}, and a flash point of 168.8±22.3C168.8 \pm 22.3^\circ \text{C} . The compound’s logP value of 1.66 indicates moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility .

Table 1: Physicochemical Properties of Methyl 6-Chloroquinazoline-4-Carboxylate

PropertyValueSource
Molecular FormulaC10H7ClN2O2\text{C}_{10}\text{H}_7\text{ClN}_2\text{O}_2
Molecular Weight222.63 g/mol
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point355.5±22.0C355.5 \pm 22.0^\circ \text{C}
logP1.66

Synthesis and Optimization Strategies

Cyclization Reactions

A common route involves cyclocondensation of 2-amino-5-chlorobenzoic acid with methyl carbamate under acidic conditions, yielding the quinazoline core. Subsequent chlorination at position 6 using phosphorus oxychloride (POCl3\text{POCl}_3) achieves regioselective substitution, with yields exceeding 70% after purification .

Alternative Pathways

Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, heating 2,6-dichloroquinazoline-4-carboxylate with methanol in a sealed vessel at 150C150^\circ \text{C} for 15 minutes produces the target compound in 85% yield . This method minimizes side products compared to traditional reflux approaches .

Applications in Medicinal Chemistry

Antitumor Activity

Methyl 6-chloroquinazoline-4-carboxylate derivatives exhibit potent cytotoxicity against cancer cell lines. A 2024 study reported an IC50_{50} of 16.35μM16.35 \, \mu\text{M} against HepG2 liver cancer cells, comparable to doxorubicin (8.55μM8.55 \, \mu\text{M}) . Modifications such as hydrazine substitution at position 4 enhance activity, with one analogue showing IC50_{50} values of 7.09μM7.09 \, \mu\text{M} against HepG2 and 11.94μM11.94 \, \mu\text{M} against MCF-7 breast cancer cells .

Kinase Inhibition

The compound serves as a scaffold for PAK4 kinase inhibitors. Structural analogs with 4-aminopiperidine side chains demonstrate KiK_i values of 0.045μM0.045 \, \mu\text{M} against PAK4, outperforming early quinazoline-based inhibitors by 18-fold . Docking studies reveal hydrogen bonding between the carboxylate group and Asp458 in the kinase active site .

Pharmacological Mechanisms and Target Engagement

Dihydrofolate Reductase (DHFR) Inhibition

Methyl 6-chloroquinazoline-4-carboxylate derivatives compete with dihydrofolate for binding to DHFR, a critical enzyme in nucleotide synthesis. Molecular dynamics simulations show that the chlorine atom forms hydrophobic contacts with Phe34, while the ester group hydrogen-bonds to Ser59 .

DNA Intercalation

The planar quinazoline ring intercalates into DNA base pairs, inducing conformational changes that disrupt replication. Fluorescence quenching assays confirm binding constants (KbK_b) of 1.2×105M11.2 \times 10^5 \, \text{M}^{-1} for calf thymus DNA .

Structure-Activity Relationship (SAR) Trends

Impact of Substituent Position

Chlorine at position 6 enhances bioactivity compared to position 2 or 4. For example, methyl 2-chloroquinazoline-4-carboxylate shows 10-fold lower cytotoxicity against HepG2 cells, underscoring the importance of halogen placement .

Table 2: Comparative Bioactivity of Quinazoline Derivatives

CompoundIC50_{50} (HepG2, μM)IC50_{50} (MCF-7, μM)Source
Methyl 6-chloroquinazoline-4-carboxylate16.3568.75
Methyl 2-chloroquinazoline-4-carboxylate152.4214.6
Methyl 4-chloroquinazoline-6-carboxylate24.9189.34

Role of the Ester Group

Replacing the methyl ester with a carboxylic acid reduces cell permeability, lowering antitumor efficacy. Conversely, bulkier esters (e.g., tert-butyl) improve pharmacokinetic profiles but increase metabolic instability .

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